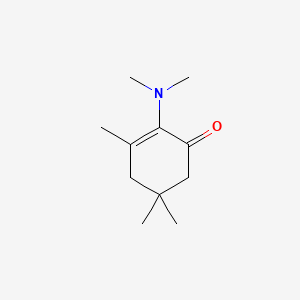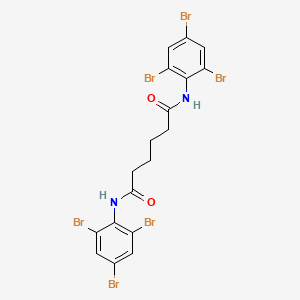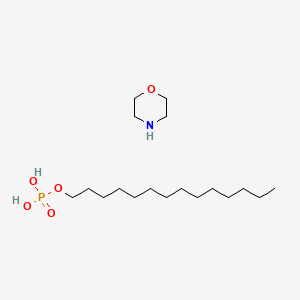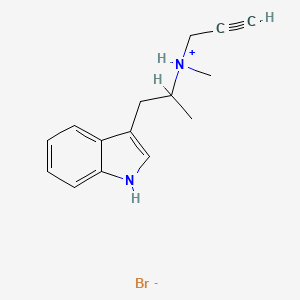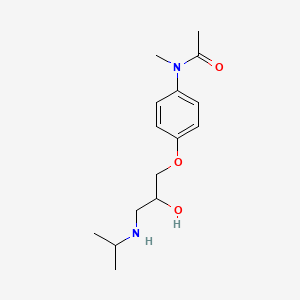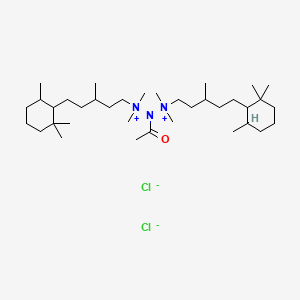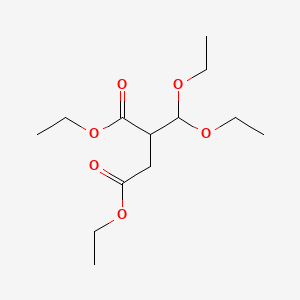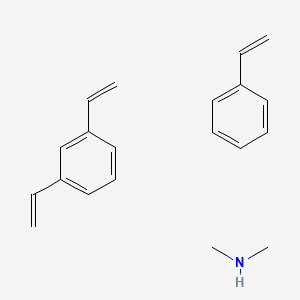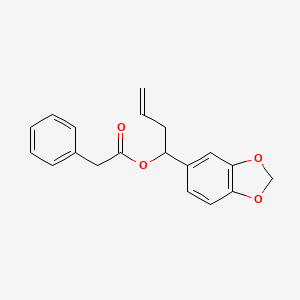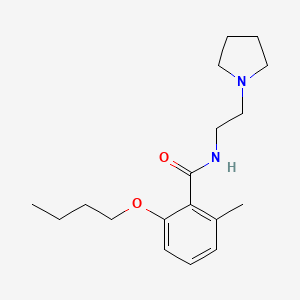
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-: is an organic compound with a complex structure that includes a benzamide core substituted with butoxy, methyl, and pyrrolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The butoxy and methyl groups are introduced through alkylation reactions, while the pyrrolidinyl group is added via nucleophilic substitution. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzamide, 2-methyl-N-ethyl-
- Benzamide, N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-methoxy-
Comparison: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73664-72-9 |
|---|---|
Fórmula molecular |
C18H28N2O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-butoxy-6-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-14-22-16-9-7-8-15(2)17(16)18(21)19-10-13-20-11-5-6-12-20/h7-9H,3-6,10-14H2,1-2H3,(H,19,21) |
Clave InChI |
JNNJDHMUGSZIGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1C(=O)NCCN2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


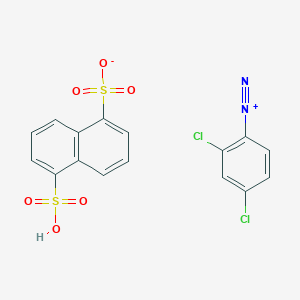
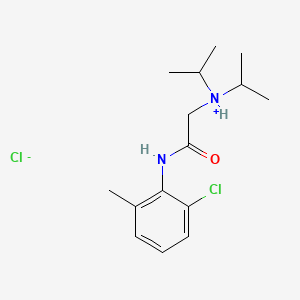
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
